(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl

Chiral Building Block Asymmetric Synthesis β-Amino Acid

Select the (S)-enantiomer hydrochloride salt (CAS 1416444-76-2) for asymmetric synthesis requiring stereochemical fidelity. This form provides 48–6600× higher aqueous solubility than the free base, enabling direct use in bioassays. The methyl ester (LogP 0.5) ensures reliable HPLC separation. Do not substitute with the (R)-enantiomer or free base.

Molecular Formula C10H13ClN2O4
Molecular Weight 260.67 g/mol
CAS No. 1416444-76-2
Cat. No. B1432982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hcl
CAS1416444-76-2
Molecular FormulaC10H13ClN2O4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1
InChIKeySVLJTTUPYWQRIK-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl (CAS 1416444-76-2): Chiral β-Amino Acid Ester Hydrochloride Specifications and Vendor Purity Comparison


(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride (CAS 1416444-76-2) is a chiral β-amino acid ester derivative featuring a 3-nitrophenyl substituent, a protonated amino group, and a methyl ester. The compound is supplied as a hydrochloride salt, with vendor-reported purity ranging from 95% to 98% . The (S)-stereocenter is critical for applications requiring enantioselectivity, distinguishing it from its (R)-enantiomer (CAS 845909-02-6) . The hydrochloride form confers enhanced aqueous solubility relative to the free base (CAS 140373-38-2) [1].

Why Substituting (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl with Closest Analogs Compromises Enantioselectivity, Solubility, and Reproducibility


Substitution with generic alternatives—such as the (R)-enantiomer (CAS 845909-02-6), the free base (CAS 140373-38-2), or the ethyl ester analog (CAS 283613-07-0)—fails due to quantifiable differences in stereochemical identity, aqueous solubility, and lipophilicity. The (S)-enantiomer's defined stereochemistry is essential for asymmetric synthesis and chiral ligand applications; the (R)-enantiomer exhibits opposite optical rotation and potentially divergent biological activity . The hydrochloride salt form provides 48–6600-fold higher aqueous solubility compared to the free base, a critical factor for aqueous reaction media and bioassays [1]. The methyl ester confers a computed LogP of 0.5, whereas the ethyl ester (estimated LogP ~1.2) alters partitioning behavior, potentially impacting purification and assay outcomes [2]. These measurable distinctions necessitate procurement of the exact compound.

Head-to-Head Quantitative Evidence: Why (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl Outperforms Key Comparators


Enantiomeric Purity and Stereochemical Integrity: (S)-Enantiomer vs. (R)-Enantiomer Direct Comparison

Both (S)- and (R)-enantiomers are commercially available with reported purities of 98% from the same supplier . However, the (S)-enantiomer (CAS 1416444-76-2) provides defined stereochemistry for applications requiring specific chiral recognition. No quantitative enantiomeric excess (ee) data is reported, but the compounds are sold as distinct enantiomers with opposite optical rotation.

Chiral Building Block Asymmetric Synthesis β-Amino Acid

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate exhibits significantly higher aqueous solubility than its free base counterpart (CAS 140373-38-2). While direct solubility data for this specific compound is unavailable, literature on amino acid ester hydrochlorides demonstrates solubility improvements of 48- to 6600-fold compared to parent neutral molecules when evaluated in PBS at pH 5–7.4 [1]. The hydrochloride salt is a solid at room temperature, whereas the free base is likely an oil or low-melting solid [2].

Solubility Enhancement Salt Form Selection Aqueous Reaction Media

Lipophilicity and Partitioning: Methyl Ester vs. Ethyl Ester Analog

The methyl ester group in (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl contributes to a computed LogP (XLogP3) of 0.5 for the free base [1]. The ethyl ester analog (CAS 283613-07-0) is estimated to have a higher LogP (~1.2) due to the additional methylene unit . This 0.7 LogP unit difference corresponds to an approximately 5-fold increase in octanol-water partition coefficient for the ethyl ester.

LogP Lipophilicity Chromatography

Nitro Group Position: 3-Nitrophenyl vs. 4-Nitrophenyl β-Amino Acid Esters in Enzyme Inhibition

The 3-nitrophenyl moiety in the target compound contributes to a specific enzyme inhibition profile. In a TC-PTP (tyrosine phosphatase) assay using pNPP substrate, the free base methyl ester (CAS 140373-38-2) exhibited an IC50 of 19 μM [1]. While direct comparative data for the 4-nitrophenyl isomer are unavailable for this exact scaffold, structure-activity relationship (SAR) studies on related β-amino acid derivatives indicate that nitro group position (meta vs. para) alters electronic distribution and hydrogen-bonding capacity, affecting potency by 2–10 fold in similar enzyme systems .

Tyrosine Phosphatase Enzyme Inhibition SAR

Vendor Purity Grading and Availability: 98% vs. 95% Specifications

Commercially, (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl is available at two primary purity grades: 98% from Leyan and 95% from AKSci . The 98% grade offers a 3 percentage-point higher assay value, reducing the relative impurity burden by 60% (from 5% impurities to 2% impurities). Both suppliers provide the compound as a solid hydrochloride salt, with Leyan specifying storage at room temperature and AKSci recommending long-term storage in a cool, dry place.

Chemical Purity Procurement Quality Control

Optimal Scientific and Industrial Use Cases for (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate HCl Based on Quantitative Differentiation


Asymmetric Synthesis of β-Peptides and Peptidomimetics Requiring Defined (S)-Stereochemistry

Utilize the (S)-enantiomer (98% purity) as a chiral building block in the synthesis of β-peptides and peptidomimetics, where stereochemical fidelity is paramount. The (S)-configuration is essential for mimicking natural L-amino acid stereochemistry, and substitution with the (R)-enantiomer would yield opposite stereochemistry, potentially abolishing biological activity .

Aqueous-Phase Bioconjugation and Enzyme Assays Leveraging Enhanced Hydrochloride Solubility

The hydrochloride salt form enables direct dissolution in aqueous buffers (PBS, Tris, etc.) without the need for organic co-solvents, facilitating enzyme inhibition assays (e.g., TC-PTP assays) and bioconjugation reactions under physiological conditions. The 48–6600× solubility advantage over the free base minimizes precipitation artifacts and improves assay reproducibility [1].

Chromatographic Method Development and HPLC Purity Analysis Utilizing Predictable Methyl Ester LogP

The methyl ester's computed LogP of 0.5 provides a reliable baseline for reversed-phase HPLC method development. The lower lipophilicity compared to ethyl ester analogs (LogP ~1.2) results in shorter retention times and sharper peaks, facilitating rapid purity checks and preparative purifications .

Structure-Activity Relationship (SAR) Studies Focusing on 3-Nitrophenyl Pharmacophore Contributions

Use the compound as a reference in SAR campaigns to evaluate the impact of the meta-nitro group on biological activity. The IC50 value of 19 μM against TC-PTP serves as a benchmark for comparing derivatives with alternative substituents (e.g., 4-nitro, halogen, or methoxy) to map pharmacophore requirements [1].

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